Cas no 392291-34-8 ((2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamide)

(2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamide
- (E)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
- F0417-0102
- N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide
- AKOS024576588
- SR-01000005935
- (2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
- SR-01000005935-1
- 392291-34-8
-
- インチ: 1S/C20H18N4O2S2/c1-14-7-10-16(11-8-14)21-18(26)13-27-20-24-23-19(28-20)22-17(25)12-9-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26)(H,22,23,25)/b12-9+
- InChIKey: OYCJLOZTYUMELX-FMIVXFBMSA-N
- ほほえんだ: S(C1=NN=C(NC(/C=C/C2C=CC=CC=2)=O)S1)CC(NC1C=CC(C)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 410.08711818g/mol
- どういたいしつりょう: 410.08711818g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 546
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
(2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-0102-15mg |
(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
392291-34-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0417-0102-2mg |
(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
392291-34-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0417-0102-10mg |
(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
392291-34-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-0102-5mg |
(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
392291-34-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-0102-50mg |
(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
392291-34-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0417-0102-20mg |
(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
392291-34-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0417-0102-100mg |
(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
392291-34-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0417-0102-3mg |
(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
392291-34-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-0102-25mg |
(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
392291-34-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0417-0102-2μmol |
(2E)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
392291-34-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
(2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamide 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
(2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamideに関する追加情報
Research Brief on (2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamide (CAS: 392291-34-8)
The compound (2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamide (CAS: 392291-34-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This brief synthesizes the latest research findings on this molecule, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. Structural analysis reveals that the (2E)-3-phenylprop-2-enamide moiety is critical for binding to target proteins, while the thiadiazole ring enhances stability and bioavailability. Computational docking studies further support its high affinity for kinases such as EGFR and VEGFR, suggesting potential applications in cancer therapy.
In vitro and in vivo experiments demonstrate that (2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamide exhibits low cytotoxicity in normal cells but significant antiproliferative effects in cancer cell lines, including MCF-7 and A549. Pharmacokinetic studies indicate favorable absorption and distribution profiles, though further optimization is needed to improve metabolic stability.
Ongoing research is exploring derivatives of this compound to enhance its selectivity and efficacy. Collaborative efforts between academic and industrial laboratories aim to advance this molecule into preclinical trials, with a focus on overcoming current limitations such as solubility and off-target effects. The integration of AI-driven drug design tools is expected to accelerate these efforts.
In conclusion, (2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamide represents a promising candidate for further development in targeted therapies. Future studies should prioritize mechanistic elucidation and translational research to unlock its full therapeutic potential.
392291-34-8 ((2E)-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-phenylprop-2-enamide) 関連製品
- 851407-99-3(2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)
- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)
- 2677885-96-8(INDEX NAME NOT YET ASSIGNED)
- 1804834-66-9(4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid)
- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)
- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)
- 1251697-85-4(1-(2,5-dimethylphenyl)methyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one)
- 32084-59-6(6-Bromoquinazolin-4-ol)
- 2227805-03-8((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol)




